molecular formula C22H28N4O3S B2912028 1-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one CAS No. 2380068-49-3

1-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one

Cat. No.: B2912028
CAS No.: 2380068-49-3
M. Wt: 428.55
InChI Key: JMBOONBNFBGDLD-UHFFFAOYSA-N
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Description

1-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a hexahydropyrrolo[3,4-c]pyrrole moiety, and a sulfonylphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the pyrimidine ring, followed by the construction of the hexahydropyrrolo[3,4-c]pyrrole moiety. The final step involves the introduction of the sulfonylphenyl group. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring and the sulfonylphenyl group. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 1-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one stands out due to its unique structural features and potential applications. Similar compounds include those with pyrimidine rings, hexahydropyrrolo[3,4-c]pyrrole moieties, or sulfonylphenyl groups. Each of these compounds may have distinct properties and applications, but the combination of these features in one molecule makes this compound particularly interesting for research and development.

Properties

IUPAC Name

1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3S/c1-15(2)30(28,29)20-6-4-17(5-7-20)9-22(27)26-12-18-10-25(11-19(18)13-26)21-8-16(3)23-14-24-21/h4-8,14-15,18-19H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBOONBNFBGDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CC3CN(CC3C2)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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